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molecular formula C21H26N2O2 B8757100 Ethyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate CAS No. 63260-82-2

Ethyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

Cat. No. B8757100
M. Wt: 338.4 g/mol
InChI Key: CPDREELMVQAIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786308B2

Procedure details

Benzyl-4-phenylamino-piperidine-4-carboxylic acid (40.1 g, 0.13 mol) and NaOH (5.12 g, 0.13 mol) was dissolved in methanol (1000 mL). The mixture was heated to reflux for 0.5 h. Then the solvent was removed under reduced pressure. The residue was dissolved in HMPT (300 mL). Bromo-ethane (17.44, 0.16 mol) was added at 20° C. The mixture was stirred overnight at 20° C. The reaction mixture was poured into ice-water and extracted with EtOAc (3×400 mL). The combined organics were washed with brine, dried over Na2SO4 and evaporated under vacuum. The residue was purified by silicagel column chromatography (Petroleum ether./EtOAc 2:1) to give ethyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate.
Quantity
40.1 g
Type
reactant
Reaction Step One
Name
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0.16 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([NH:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)([C:14]([OH:16])=[O:15])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].Br[CH2:27][CH3:28]>CO>[CH2:1]([N:8]1[CH2:9][CH2:10][C:11]([NH:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)([C:14]([O:16][CH2:27][CH3:28])=[O:15])[CH2:12][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
40.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)O)NC1=CC=CC=C1
Name
Quantity
5.12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.16 mol
Type
reactant
Smiles
BrCC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in HMPT (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×400 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silicagel column chromatography (Petroleum ether./EtOAc 2:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)OCC)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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